molecular formula C8H17N3O B7930027 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7930027
M. Wt: 171.24 g/mol
InChI Key: HQHYLLFIIYZJJP-ZETCQYMHSA-N
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Description

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide is a chiral acetamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety attached to the 3-position. The stereochemistry of the pyrrolidine ring is specified as (S)-configured, which may influence its biological activity and interactions with molecular targets. Synonyms include 2-Amino-N-((S)-1-methylpyrrolidin-3-yl)-N-methylacetamide, and it is structurally related to neuroactive or receptor-targeting amides due to its pyrrolidine scaffold .

Properties

IUPAC Name

2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-4-3-7(6-10)11(2)8(12)5-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHYLLFIIYZJJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N(C)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of suitable precursors to form the pyrrolidine ring.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Methylation: Methylation of the nitrogen atom is achieved using methylating agents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Availability Toxicity Notes References
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-3-yl)-acetamide C₉H₁₇N₃O (S)-1-methylpyrrolidin-3-yl, N-methyl Discontinued No specific data reported
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylamino carbonyl Available Toxicity not thoroughly investigated
(S)-2-Amino-N-((1-methylpyrrolidin-2-yl)methyl)acetamide C₉H₁₇N₃O (S)-1-methylpyrrolidin-2-ylmethyl Available (5 suppliers) No data reported

Key Observations

Structural Differences: The target compound’s pyrrolidine substituent is at the 3-position, whereas the analogue in Table 1 (last row) features a 2-position substitution. The cyano-substituted analogue (second row) lacks a pyrrolidine ring, instead incorporating a nitrile group, which could enhance electrophilicity but reduce bioavailability due to increased polarity .

Toxicological Profiles: Limited toxicological data are available for all listed compounds. The cyano derivative explicitly notes that its hazards remain understudied, a common issue with specialized research chemicals .

Commercial Availability :

  • The discontinuation of the target compound contrasts with the sustained availability of its 2-yl-substituted analogue, suggesting that the 3-yl configuration may pose synthesis challenges or reduced utility in common applications .

Research Implications and Gaps

The structural uniqueness of this compound warrants further investigation into its physicochemical properties (e.g., logP, solubility) and biological activity. The discontinued status highlights a need for improved synthetic routes or stabilization methods. Comparative studies with the 2-yl analogue could elucidate the role of pyrrolidine substitution patterns in drug design . Additionally, toxicological assessments are critical for safe handling, given the lack of data across all analogues .

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